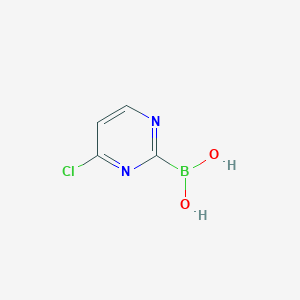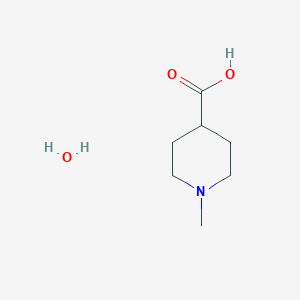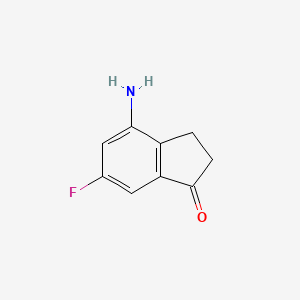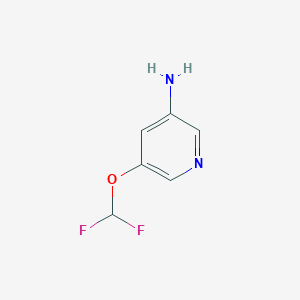
2-Methyl-1-phenylazetidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenylazetidin-3-one is a heterocyclic organic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides
准备方法
合成路线和反应条件
2-甲基-1-苯基氮杂环丁烷-3-酮的合成通常涉及适当前体的环化。一种常见的方法包括苯乙酸与甲胺反应形成中间体,然后使用脱水剂(例如三氯氧磷 (POCl3))进行环化,得到所需的氮杂环丁烷酮。反应条件通常需要控制温度和惰性气氛,以防止不希望发生的副反应。
工业生产方法
在工业环境中,2-甲基-1-苯基氮杂环丁烷-3-酮的生产可能涉及连续流反应器,以确保一致的质量和产率。使用催化剂和优化的反应条件可以提高工艺效率。溶剂回收和循环利用也是重要的考虑因素,以最大限度地减少浪费并降低生产成本。
化学反应分析
反应类型
2-甲基-1-苯基氮杂环丁烷-3-酮可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或羧酸。
还原: 还原反应可以将氮杂环丁烷酮环转化为胺或其他还原形式。
取代: 该化合物可以参与亲核取代反应,其中官能团被亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱性或酸性条件下,可以使用胺、硫醇和卤化物等亲核试剂来促进取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生苯乙酸衍生物,而还原可以产生胺或醇。
科学研究应用
2-甲基-1-苯基氮杂环丁烷-3-酮有几个科学研究应用:
药物化学: 该化合物因其在合成药物中的潜在作用而受到研究,特别是针对细菌感染和癌症的药物。
有机合成: 它用作合成更复杂的有机分子(包括杂环和天然产物类似物)的中间体。
生物学研究: 研究人员研究其与生物靶标的相互作用,以了解其作用机制和潜在的治疗用途。
工业应用: 该化合物用于开发新材料以及用作农药和染料合成的前体。
作用机制
2-甲基-1-苯基氮杂环丁烷-3-酮的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。例如,它可以抑制细菌酶,从而表现出抗菌特性。确切的途径和分子相互作用取决于具体的应用和靶标。
相似化合物的比较
类似化合物
1-甲基-3-苯基氮杂环丁烷-2-酮: 另一种具有类似结构特征但取代模式不同的氮杂环丁烷酮。
3-亚甲基-1-苯基氮杂环丁烷-2-酮: 一种具有亚甲基的类似化合物,具有不同的反应性和应用。
2-苯基氮杂环丁烷-3-酮: 缺少甲基,导致化学行为和生物活性的变化。
独特性
2-甲基-1-苯基氮杂环丁烷-3-酮因其特定的取代模式而独一无二,这影响了它的反应性和潜在应用。在 2 位存在甲基和在 1 位存在苯基提供了独特的空间和电子性质,使其成为各种研究和工业环境中宝贵的化合物。
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-methyl-1-phenylazetidin-3-one |
InChI |
InChI=1S/C10H11NO/c1-8-10(12)7-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI 键 |
GEWJVLZIJGYLDS-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)CN1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)





